![molecular formula C9H8BrNO3 B2616112 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 1785506-15-1](/img/structure/B2616112.png)
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is an organic compound with the molecular formula C9H8BrNO3. This compound belongs to the class of benzoxazines, which are known for their diverse applications in medicinal chemistry and materials science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with bromoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of advanced materials, such as high-performance resins and coatings.
作用机制
The mechanism of action of 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion.
相似化合物的比较
Similar Compounds
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but with the bromine atom at a different position, leading to different reactivity.
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a nitro group instead of a bromine atom, resulting in different chemical properties.
Uniqueness
The presence of both a bromine atom and a carboxylic acid group in 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid makes it unique among its analogs. This combination allows for a wider range of chemical modifications and applications, particularly in medicinal chemistry and materials science.
属性
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-5-1-2-7-6(3-5)11-4-8(14-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNTJDPAAAHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
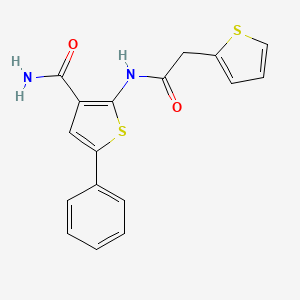
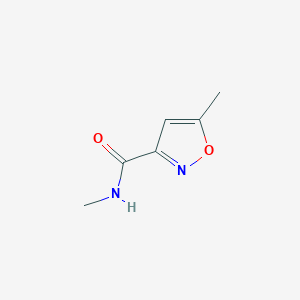
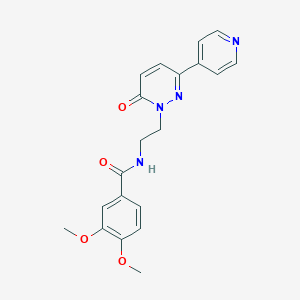
![4-chloro-Thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B2616034.png)
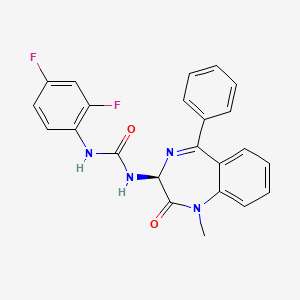
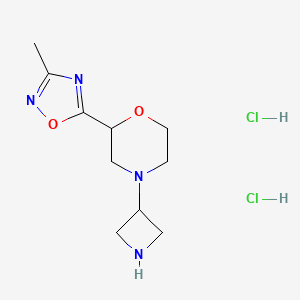
![7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2616038.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2616042.png)
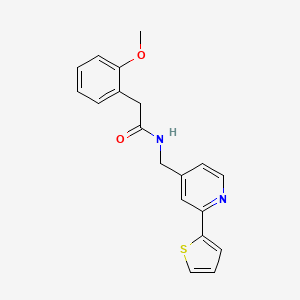

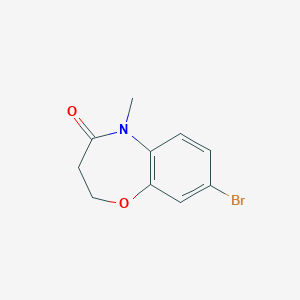
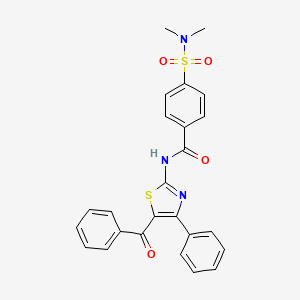
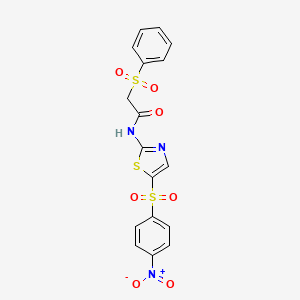
![1-[(3-fluorophenyl)methyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2616051.png)
